An In-depth Technical Guide to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid: Properties and Potential
An In-depth Technical Guide to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid. As a substituted imidazole derivative, this compound holds significant interest for medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document will delve into the theoretical and practical aspects of this compound, offering insights into its reactivity, potential biological interactions, and methods for its synthesis and characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for researchers.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered heterocyclic aromatic compound containing two non-adjacent nitrogen atoms.[1] This fundamental structure is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, including the essential amino acid histidine. The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is crucial for its role in biological systems, particularly in enzyme catalysis and receptor binding.[1]
The subject of this guide, 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, incorporates several key functional groups that enhance its potential for diverse chemical interactions and biological activity:
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An Imidazole Core: Provides a rigid scaffold and opportunities for hydrogen bonding and metal coordination.
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A Carboxylic Acid Group: Introduces a key site for ionic interactions, hydrogen bonding, and potential esterification for prodrug strategies.
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A Phenyl Group: Adds a hydrophobic element, which can be critical for binding to protein targets.
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An Amino Group: Offers a primary site for further functionalization and can act as a hydrogen bond donor.
This unique combination of functionalities suggests potential applications as a lead compound in drug discovery programs targeting a variety of diseases.[1]
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on its chemical structure.[1] |
| Molecular Weight | 217.23 g/mol | Calculated from the molecular formula.[1] |
| CAS Number | 1344704-22-8 | Unique chemical identifier.[1] |
| Appearance | Likely a solid at room temperature. | The presence of multiple hydrogen bonding groups (carboxylic acid, amino, imidazole N-H) and the rigid ring structure would favor a solid state. |
| Melting Point | Expected to be relatively high. | Strong intermolecular forces, including hydrogen bonding and potential zwitterionic character, would require significant energy to overcome. |
| Solubility | Predicted to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and potentially in DMSO. Limited solubility in nonpolar solvents. | The polar carboxylic acid and amino groups, along with the imidazole ring, will dominate its solubility profile. Solubility in aqueous solutions will be pH-dependent. |
| pKa | Multiple pKa values are expected. | The carboxylic acid will have a pKa in the range of 3-5. The imidazole ring will have a pKa around 6-7 for the protonated form. The amino group will have a pKa in the range of 9-10. |
Synthesis Strategies
The synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid can be approached through several established synthetic routes for imidazole derivatives. The choice of method will depend on the availability of starting materials and the desired scale of production.
General Synthetic Approaches
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Condensation Reactions: A common strategy involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source. For this specific target, a multi-step synthesis would likely be required, starting with the formation of the imidazole-5-carboxylic acid core, followed by the introduction of the amino(phenyl)methyl group at the 2-position.[1]
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From Imidazole-5-carboxylic Acid Derivatives: A more direct approach would utilize a pre-formed imidazole-5-carboxylic acid derivative. For instance, a 2-formyl-1H-imidazole-5-carboxylic acid could undergo reductive amination with ammonia and benzaldehyde, or a related multi-component reaction.
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Nucleophilic Substitution: Introduction of the amino(phenyl)methyl group could potentially be achieved via nucleophilic substitution on a 2-halo- or 2-sulfonyl-1H-imidazole-5-carboxylic acid derivative.[1]
Representative Synthetic Workflow
The following diagram illustrates a conceptual synthetic pathway. It is important to note that this is a generalized scheme, and specific reaction conditions would require optimization.
Caption: Conceptual synthetic pathways to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.
Example Experimental Protocol (Analogous Synthesis)
The following is a representative protocol for the synthesis of a related 2-substituted imidazole derivative. This protocol would require significant adaptation and optimization for the synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.
Synthesis of 2-(Substituted)-1H-imidazole-5-carboxylic Acid via Debus-Radziszewski Reaction
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one equivalent of a 1,2-dicarbonyl compound (e.g., glyoxal), one equivalent of an aldehyde (e.g., benzaldehyde), and two equivalents of ammonia (or an ammonium salt) in a suitable solvent such as ethanol or acetic acid.
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Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is not available in the public domain. However, the expected spectral characteristics can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm).- Imidazole ring proton (singlet, ~7.5-8.0 ppm).- Methine proton of the amino(phenyl)methyl group (singlet or doublet, depending on coupling to NH₂, ~5.0-5.5 ppm).- Broad signals for the NH and NH₂ protons, which are exchangeable with D₂O.- A very broad signal for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Aromatic carbons of the phenyl group (~125-140 ppm).- Imidazole ring carbons (~115-145 ppm).- Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Methine carbon of the amino(phenyl)methyl group (~50-60 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretches from the imidazole and amino groups (~3100-3400 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretches from the imidazole and phenyl rings (~1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ at m/z 218.09. |
Chemical Reactivity
The reactivity of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is governed by its functional groups.
Caption: Reactivity map of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.
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Carboxylic Acid: Can undergo esterification with alcohols in the presence of an acid catalyst or amidation with amines using coupling reagents.[1]
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Amino Group: As a primary amine, it can be acylated to form amides, alkylated, or used in reductive amination reactions.[1]
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Imidazole Ring: The nitrogen atoms can be alkylated, and the ring can participate in metal coordination.[1]
Potential Biological Activity and Applications
While no specific biological activities have been reported for 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, its structural features suggest several potential areas of investigation in drug discovery.
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Enzyme Inhibition: The imidazole ring and carboxylic acid group are common pharmacophores for interacting with the active sites of various enzymes, such as kinases, proteases, and metalloenzymes.
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Receptor Agonism/Antagonism: The molecule's ability to participate in hydrogen bonding, ionic interactions, and hydrophobic interactions makes it a candidate for binding to a variety of cell surface and nuclear receptors.
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Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules for high-throughput screening.
Conclusion
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its combination of a rigid imidazole core with key functional groups provides a rich platform for chemical modification and biological investigation. While a lack of specific experimental data in the public domain currently exists, this guide provides a solid theoretical foundation for researchers interested in exploring the synthesis, properties, and applications of this and related compounds. Further research to synthesize and characterize this molecule would be a valuable contribution to the field.
